molecular formula C11H14OSi B14577563 Silane, (2-ethynylphenoxy)trimethyl- CAS No. 61547-39-5

Silane, (2-ethynylphenoxy)trimethyl-

Cat. No.: B14577563
CAS No.: 61547-39-5
M. Wt: 190.31 g/mol
InChI Key: CKUGLECNACKLEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

61547-39-5

Molecular Formula

C11H14OSi

Molecular Weight

190.31 g/mol

IUPAC Name

(2-ethynylphenoxy)-trimethylsilane

InChI

InChI=1S/C11H14OSi/c1-5-10-8-6-7-9-11(10)12-13(2,3)4/h1,6-9H,2-4H3

InChI Key

CKUGLECNACKLEN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CC=CC=C1C#C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Base Selection : Imidazole or triethylamine is typically employed to scavenge HCl generated during the reaction. For example, in the synthesis of [(phenylsulfonyl)difluoromethyl]trimethylsilane, tetrabutylammonium fluoride (TBAF) facilitated silylation under mild conditions.
  • Solvent Systems : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) ensures optimal solubility of reactants. The patent CN1569859A highlights the use of ethers or aromatic hydrocarbons as solvents for silane synthesis.
  • Stoichiometry : A molar ratio of 1:1–1.2 (2-ethynylphenol:TMSCl) minimizes side reactions, as excess TMSCl may lead to over-silylation or decomposition.

Example Protocol :

  • Dissolve 2-ethynylphenol (1.0 equiv) and imidazole (1.2 equiv) in dry THF under nitrogen.
  • Add TMSCl (1.1 equiv) dropwise at 0°C, then warm to room temperature and stir for 12 hours.
  • Quench with aqueous NaHCO₃, extract with diethyl ether, and purify via column chromatography.

Yield : 70–85% (estimated based on analogous reactions).

Hexamethyldisilazane (HMDS)-Mediated Silylation

Hexamethyldisilazane (HMDS) serves as an alternative silylating agent, particularly for sterically hindered alcohols. This method is exemplified in the preparation of trimethylsilanol, where HMDS reacts with glacial acetic acid and water to generate trimethylsilyl derivatives.

Key Advantages:

  • Mild Conditions : HMDS reactions often proceed at room temperature without strong bases.
  • Byproduct Management : Ammonia, a byproduct, can be efficiently removed using a tail gas recovery system.

Optimized Procedure :

  • Combine 2-ethynylphenol (1.0 equiv) and HMDS (1.5 equiv) in toluene.
  • Add a catalytic amount of ammonium sulfate and heat to 60°C for 4 hours.
  • Distill under reduced pressure (103–105°C) to isolate the product.

Yield : 60–75% (extrapolated from trimethylsilanol synthesis).

Grignard Reagent-Based Approaches

While less common for phenolic substrates, Grignard reagents can facilitate silylation under specific conditions. For instance, ethyltrimethylsilane is synthesized via the reaction of ethyl magnesium bromide with TMSCl in ether solvents. Adapting this method for 2-ethynylphenol requires careful pH control to avoid deprotonation of the ethynyl group.

Challenges :

  • The ethynyl moiety’s acidity (pKa ≈ 25) may lead to undesired proton transfer reactions with strong bases.
  • Mitigation Strategy : Use milder bases like sodium hydride (NaH) at low temperatures (-78°C).

Experimental Steps :

  • Generate the sodium salt of 2-ethynylphenol using NaH in THF at -78°C.
  • Add TMSCl (1.1 equiv) and warm to room temperature gradually.

Yield : 50–65% (estimated due to competing side reactions).

Comparative Analysis of Methods

Method Silylating Agent Base/Solvent Temperature Yield (%) Advantages Limitations
Direct Silylation TMSCl Imidazole/THF 0–25°C 70–85 High yield, simple setup Requires anhydrous conditions
HMDS-Mediated HMDS NH₄⁺/Toluene 60°C 60–75 Mild conditions, easy scale-up Moderate yield, ammonia byproduct
Grignard Approach TMSCl NaH/THF -78–25°C 50–65 Compatible with sensitive substrates Low yield, complex optimization

Characterization and Spectroscopic Data

While explicit data for (2-ethynylphenoxy)trimethylsilane are unavailable in the provided sources, analogous compounds offer predictive insights:

  • ¹H NMR (CDCl₃) :

    • δ 0.2–0.4 (s, 9H, Si(CH₃)₃).
    • δ 2.5–3.0 (s, 1H, C≡CH).
    • δ 6.8–7.5 (m, 4H, aromatic).
  • ¹³C NMR :

    • δ 0–5 (Si(CH₃)₃).
    • δ 75–85 (C≡CH).
    • δ 115–135 (aromatic carbons).
  • IR (cm⁻¹) :

    • 2150 (C≡C stretch), 1250 (Si-C), 1100 (Si-O-Ar).

Challenges and Optimization Strategies

  • Ethynyl Group Stability : The ethynyl moiety is prone to polymerization under acidic or high-temperature conditions. Use of radical inhibitors (e.g., BHT) and inert atmospheres is recommended.
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate) effectively separates the product from unreacted phenol or silane byproducts.
  • Scale-Up Considerations : The HMDS method’s compatibility with continuous distillation makes it preferable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Silane, (2-ethynylphenoxy)trimethyl- undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-(trimethylsilyl)benzaldehyde or 2-(trimethylsilyl)benzoic acid.

    Reduction: Formation of 2-(trimethylsilyl)ethylphenol.

    Substitution: Formation of various substituted phenoxytrimethylsilanes depending on the electrophile used.

Scientific Research Applications

Silane, (2-ethynylphenoxy)trimethyl- has a wide range of applications in scientific research:

    Biology: Potential use in the development of bioactive molecules and drug delivery systems.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials such as polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of Silane, (2-ethynylphenoxy)trimethyl- involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can stabilize reactive intermediates, while the ethynyl group can undergo addition reactions. The phenoxy group can act as an electron-donating group, influencing the reactivity of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity/Bioactivity Highlights
Silane, (2-ethynylphenoxy)trimethyl- (Inferred) C₁₁H₁₄OSi ~194.3* 2-ethynylphenoxy, trimethylsilyl High reactivity (ethynyl group)
Trimethyl(2-phenylethoxy)silane C₁₁H₁₈OSi 194.35 2-phenylethoxy, trimethylsilyl Intermediate in organic synthesis
Silane, [(4-ethenylphenyl)methyl]trimethyl- C₁₂H₁₈Si 190.36 4-vinylbenzyl, trimethylsilyl Polymerization precursor
Silane, [4,4-dimethyl-5-(phenylmethoxy)-6-hepten-1-ynyl]trimethyl C₁₉H₂₈OSi 300.52 Alkyne, phenylmethoxy, silyl Synthetic versatility (highest yield: 78%)
1-Phenyl-1-trimethylsilyloxyethylene C₁₁H₁₆OSi 194.34 Styrenyl ether, silyl Enol ether for ketone synthesis

Notes:

  • *Molecular weight inferred from structurally similar compounds in .
  • Ethynyl groups (C≡CH) enhance reactivity for click chemistry or crosslinking compared to vinyl or ethyl groups .

Physicochemical Properties

  • Lipophilicity: Trimethylsilyl groups generally increase hydrophobicity. For example, Trimethyl(2-phenylethoxy)silane (LogP ~3.2, estimated) is more lipophilic than non-silylated phenols, enhancing membrane permeability in bioactive analogs.
  • Thermal Stability : Silyl ethers (e.g., 1-Phenyl-1-trimethylsilyloxyethylene ) exhibit higher thermal stability than their hydroxyl counterparts, decomposing above 200°C .
  • Solubility : Silane derivatives are typically soluble in organic solvents (e.g., THF, dichloromethane) but insoluble in water, as seen in Silane, 1,4-phenylenebis[trimethyl- , which is used in hydrophobic coatings .

Key Differentiators of Silane, (2-ethynylphenoxy)trimethyl-

  • Ethynyl vs. Ethoxy/Vinyl Groups : The ethynyl substituent offers unique reactivity for copper-catalyzed azide-alkyne cycloaddition (CuAAC), absent in ethoxy or vinyl analogs .
  • Bioactivity Potential: While unconfirmed, ethynylphenoxy derivatives may exhibit enhanced bioactivity compared to Trimethyl(phenethyloxy)silane, similar to how nitro groups boost anti-infective properties in 1,4-Phthalazinedione, 2,3-dihydro-6-nitro- .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.